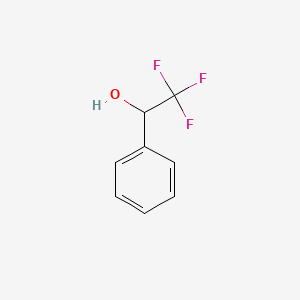

1-Phenyl-2,2,2-trifluoroethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20214. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909418 | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-05-6, 340-06-7, 10531-50-7, 340-04-5 | |

| Record name | 2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-alpha-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 340-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-(Trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2,2,2-trifluoroethanol (PTFE) is a chiral fluorinated alcohol that has garnered significant interest in synthetic chemistry and drug development. Its unique physicochemical properties, stemming from the presence of the trifluoromethyl group, make it a valuable building block for asymmetric synthesis, a useful chiral solvating agent, and a structural motif in pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental protocols, quantitative data, and its relevance to researchers in the pharmaceutical sciences.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its stereogenic center adjacent to a trifluoromethyl group, serves as a key chiral building block and a versatile tool in the synthesis of complex, enantiomerically pure compounds. This guide will delve into the core aspects of its synthesis and chemical behavior.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including the reduction of a corresponding ketone and the nucleophilic trifluoromethylation of an aldehyde. Enantioselective methods are of particular importance to access the individual enantiomers.

Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

A common and effective method for the enantioselective synthesis of this compound is the asymmetric reduction of 2,2,2-trifluoroacetophenone. This can be achieved using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral ruthenium complexes.

Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst

This protocol is a representative example and may require optimization for specific laboratory conditions.

-

Materials:

-

2,2,2-Trifluoroacetophenone

-

(R)- or (S)-CBS-oxazaborolidine catalyst

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a dry, argon-purged flask, add the chiral CBS-oxazaborolidine catalyst (0.1 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-dimethyl sulfide complex (1.1 equivalents) to the stirred solution.

-

After stirring for 15 minutes, add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and add 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Nucleophilic Trifluoromethylation of Benzaldehyde

Another synthetic approach involves the addition of a trifluoromethyl group to benzaldehyde. This can be accomplished using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable initiator.

Experimental Protocol: Trifluoromethylation using TMSCF₃

-

Materials:

-

Benzaldehyde

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a dry, argon-purged flask, add benzaldehyde (1.0 equivalent) and anhydrous THF.

-

Cool the solution to 0 °C.

-

Add TMSCF₃ (1.5 equivalents) to the solution.

-

Slowly add a solution of TBAF (0.1 equivalents) in THF.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with 1 M HCl.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the tables below. These data are compiled from various sources and represent typical values.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇F₃O | [1][2] |

| Molar Mass | 176.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.297 g/mL at 20 °C | [3] |

| Boiling Point | 64-65 °C at 5 mmHg | [3] |

| Melting Point | Not available | |

| pKa | ~11.9 | [2] |

| LogP (octanol/water) | 1.8 | [4] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.4 (m, 5H, Ar-H), ~5.0 (q, 1H, CH), ~2.5 (br s, 1H, OH) | [5] |

| ¹³C NMR (CDCl₃) | δ ~135 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~124 (q, CF₃), ~73 (q, CH) | [6] |

| ¹⁹F NMR (CDCl₃) | δ ~-78 (d, CF₃) | [6] |

| Mass Spec. (EI) | m/z 176 (M+), 107, 77 | [7][8] |

| IR (neat) | 3400 (br, O-H), 3040 (C-H, aromatic), 1160, 1120 (C-F) cm⁻¹ | [5] |

Applications in Research and Drug Development

This compound is a versatile molecule with several important applications in chemical research and the pharmaceutical industry.

Chiral Solvating and Derivatizing Agent

Enantiomerically pure this compound is widely used as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric excess of chiral compounds. It forms diastereomeric solvates with the enantiomers of a chiral analyte, leading to the separation of their NMR signals. It can also be used as a chiral derivatizing agent to create diastereomers that can be separated by chromatography.

Asymmetric Synthesis

As a chiral building block, this compound can be incorporated into more complex molecules. Its hydroxyl group provides a handle for further chemical transformations, while the chiral center can direct the stereochemical outcome of subsequent reactions. It can also be used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to guide a stereoselective reaction before being cleaved.

Role in Drug Design

While specific drugs containing the intact this compound moiety are not widespread, the trifluoromethyl-substituted benzylic alcohol is a key structural motif in many pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase the binding affinity of a drug to its target protein.

Biological Considerations and Signaling Pathways

Direct studies on the specific biological signaling pathways modulated by this compound are limited. However, the metabolism of fluorinated alcohols is generally understood to proceed via oxidation by cytochrome P450 enzymes.

General Metabolic Pathway of Fluorinated Alcohols

The primary metabolic pathway for many fluorinated alcohols involves oxidation of the alcohol to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. These transformations are primarily catalyzed by cytochrome P450 enzymes in the liver.[9] The resulting fluorinated carboxylic acids can then be further metabolized or excreted.

Visualizations

Synthesis Workflows

Analytical Workflow: Chiral Solvating Agent in NMR

Generalized Metabolic Pathway

Conclusion

This compound stands out as a molecule of significant utility in modern organic and medicinal chemistry. Its synthesis, particularly in an enantioselective manner, provides access to a valuable chiral building block. The unique properties conferred by the trifluoromethyl group make it an effective tool for stereochemical analysis and a desirable structural component in the design of new therapeutic agents. This guide has provided a foundational overview of its synthesis, properties, and applications, intended to be a valuable resource for researchers in the field.

References

- 1. This compound (CAS 340-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 340-05-6 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound(340-04-5) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of alcohol and ketone by cytochrome P-450 oxygenase: fluoren-9-ol in equilibrium with fluoren-9-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenyl-2,2,2-trifluoroethanol (CAS RN: 340-05-6), a chiral fluorinated alcohol with significant applications in synthetic chemistry and drug development. This document details its key physical and chemical characteristics, provides in-depth experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

Core Physicochemical Properties

This compound is a colorless to brown liquid at room temperature.[1] Its trifluoromethyl group significantly influences its electronic properties, rendering the hydroxyl proton more acidic than in its non-fluorinated analog, 1-phenylethanol. This enhanced acidity and its unique solvent properties make it a valuable tool in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃O | [2] |

| Molecular Weight | 176.14 g/mol | [3] |

| Melting Point | 74.3-75.2 °C | |

| Boiling Point | 64-65 °C at 5 mmHg | |

| Density | 1.297 g/mL at 20 °C | [4] |

| pKa (Predicted) | 11.91 ± 0.10 | |

| log10 Water Solubility (logS) | -1.45 | [5] |

| Water Solubility (Calculated) | ~6.1 g/L | |

| Refractive Index (n20/D) | 1.462 | |

| Flash Point | 84 °C (184 °F) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research and development.

Synthesis of this compound

A common and effective method for the synthesis of 1-aryl-2,2,2-trifluoroethanols is the reduction of the corresponding trifluoromethyl ketone. The following protocol is a representative example.

Reaction: Reduction of 2,2,2-trifluoroacetophenone

Materials:

-

2,2,2-Trifluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2,2,2-trifluoroacetophenone (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Determination of pKa by ¹⁹F NMR Spectroscopy

The acidity of fluorinated alcohols can be accurately determined using ¹⁹F NMR spectroscopy by monitoring the change in the chemical shift of the fluorine nuclei as a function of pH.[6]

Materials:

-

This compound

-

Deuterated water (D₂O)

-

Sodium deuteroxide (NaOD) solution (for pH adjustment)

-

Deuterated hydrochloric acid (DCl) solution (for pH adjustment)

-

pH meter calibrated for D₂O

-

NMR tubes

-

NMR spectrometer with ¹⁹F capabilities

Procedure:

-

Prepare a stock solution of this compound in D₂O.

-

Prepare a series of NMR samples with varying pD (the equivalent of pH in D₂O) by adding small aliquots of NaOD or DCl solutions to the stock solution.

-

Measure the pD of each sample using a calibrated pH meter.

-

Acquire the ¹⁹F NMR spectrum for each sample.

-

Record the chemical shift (δ) of the -CF₃ signal for each pD value.

-

Plot the observed ¹⁹F chemical shift (δ) as a function of pD.

-

Fit the data to the Henderson-Hasselbalch equation, where the pKa is the pD at the inflection point of the resulting sigmoidal curve.[7]

Purity and Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity and, for chiral molecules, the enantiomeric excess of this compound.[8]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[8]

Typical GC Conditions:

-

Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[8]

-

Carrier Gas: Hydrogen or Helium[8]

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 70 °C), hold for 1 minute, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).

-

Injection Mode: Split

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Run the specified temperature program and record the chromatogram.

-

Purity is determined by the area percentage of the main peak corresponding to this compound.

-

If a racemic standard is available, the enantiomeric excess (ee) can be determined by comparing the peak areas of the two enantiomers. The ee is calculated as: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Workflow and Pathway Visualizations

To facilitate a clear understanding of the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Synthesis and Purification Workflow

This diagram illustrates the step-by-step process for the synthesis and subsequent purification of this compound.

Physicochemical Characterization Logic

This diagram outlines the logical flow for the comprehensive physicochemical characterization of the synthesized this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 340-05-6 [chemicalbook.com]

- 5. This compound (CAS 340-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol (CAS: 340-04-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2,2,2-trifluoroethanol (PhTFE), a chiral fluorinated alcohol, is a versatile compound with significant applications in stereochemistry and synthetic organic chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it a powerful tool for chiral recognition, a valuable chiral building block for active pharmaceutical ingredients (APIs), and a useful solvent in various chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of PhTFE, with a focus on its utility in drug development. Detailed experimental protocols and data are presented to facilitate its practical application in the laboratory.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] this compound (PhTFE), with its trifluoromethyl group adjacent to a stereogenic center, embodies the advantageous properties of fluorinated compounds. It has emerged as a promising chiral solvating agent for the determination of enantiomeric excess using Nuclear Magnetic Resonance (NMR) spectroscopy and serves as a precursor for the synthesis of complex chiral molecules.[1] This document aims to be a comprehensive resource for researchers, providing in-depth technical information and practical guidance on the use of PhTFE.

Physicochemical Properties

This compound is a colorless liquid with a pungent, aromatic odor.[2] Its key physicochemical properties are summarized in the table below. The presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, 1-phenylethanol.

| Property | Value | Reference |

| CAS Number | 340-04-5 | [3][4] |

| Molecular Formula | C₈H₇F₃O | [3][4] |

| Molecular Weight | 176.14 g/mol | [5] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 64-65 °C at 5 mmHg | [2] |

| Density | 1.297 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.462 | [2] |

| pKa | 11.91 ± 0.10 (Predicted) | [2] |

| SMILES | OC(C(F)(F)F)c1ccccc1 | [5] |

| InChI | InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | [3][4] |

| InChIKey | VNOMEAQPOMDWSR-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound

The synthesis of racemic and enantiopure this compound can be achieved through various methods.

Synthesis of Racemic this compound

A common method for the preparation of racemic PhTFE involves the reaction of a phenyl Grignard reagent with trifluoroacetaldehyde or a suitable precursor.

Experimental Protocol: Grignard Reaction

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.

-

Reaction with Trifluoroacetyl Source: The Grignard reagent is cooled to 0 °C. A solution of ethyl trifluoroacetate (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Synthesis of Enantiopure this compound

Enantiomerically pure PhTFE is crucial for its applications as a chiral solvating agent and in asymmetric synthesis. Biocatalytic methods and kinetic resolution are effective strategies for obtaining single enantiomers.

Experimental Protocol: Biocatalytic Reduction of 2,2,2-Trifluoroacetophenone

This method utilizes a carbonyl reductase enzyme to stereoselectively reduce 2,2,2-trifluoroacetophenone.

-

Enzyme and Cofactor Preparation: A recombinant E. coli expressing a suitable carbonyl reductase is cultured and harvested. A reaction buffer (e.g., phosphate buffer, pH 7.0) is prepared containing glucose and a nicotinamide cofactor (NADH or NADPH).

-

Bioreduction: In a temperature-controlled vessel, the whole cells or purified enzyme are suspended in the reaction buffer. 2,2,2-Trifluoroacetophenone is added, often dissolved in a co-solvent like isopropanol to improve solubility. The reaction mixture is incubated with agitation.[6]

-

Monitoring and Work-up: The reaction progress is monitored by chiral HPLC or GC. Once the desired conversion is reached, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The combined organic extracts are dried and concentrated. The enantiomeric excess (ee) of the resulting (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol is determined by chiral chromatography. The product can be further purified by column chromatography.[6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of racemic this compound using a lipase.

-

Reaction Setup: Racemic this compound and an acyl donor (e.g., vinyl acetate) are dissolved in an organic solvent (e.g., hexane) in a sealed vessel.[7]

-

Enzymatic Reaction: An immobilized lipase (e.g., Novozym 435) is added to the mixture. The suspension is agitated at a controlled temperature.[7] The lipase will selectively acylate one enantiomer, leaving the other unreacted.

-

Monitoring and Termination: The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

-

Separation and Purification: The enzyme is removed by filtration. The solvent is evaporated, and the remaining alcohol and the newly formed ester are separated by column chromatography.

Applications in Drug Development and Research

Chiral Solvating Agent for NMR Spectroscopy

This compound is an effective chiral solvating agent (CSA) for the determination of enantiomeric excess by NMR spectroscopy.[1] In the presence of a chiral analyte, PhTFE forms transient diastereomeric complexes, leading to the splitting of NMR signals for the enantiomers of the analyte.

Experimental Protocol: Determination of Enantiomeric Excess using NMR

-

Sample Preparation: A known quantity of the chiral analyte is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initial Spectrum: A standard ¹H NMR spectrum of the analyte is acquired.

-

Addition of PhTFE: A molar equivalent of enantiopure (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol is added to the NMR tube.

-

Spectrum with CSA: The ¹H NMR spectrum is recorded again after the addition of PhTFE.

-

Analysis: The splitting of a characteristic proton signal of the analyte into two distinct peaks, corresponding to the two diastereomeric complexes, is observed.

-

Quantification: The integral areas of the two resolved peaks are measured. The ratio of these integrals directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.

Chiral Building Block in Asymmetric Synthesis

Enantiopure this compound is a valuable chiral precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. The hydroxyl group can be converted to other functionalities with retention or inversion of configuration, allowing for the introduction of a stereocenter with a trifluoromethyl group into a target molecule.

Logical Relationship: PhTFE as a Chiral Precursor

Solvent in Organic Reactions

Due to its polar and acidic nature, this compound can be used as a solvent or co-solvent in organic reactions, promoting reactions that benefit from hydrogen bonding and stabilization of charged intermediates.[2]

Biological Activity

Currently, there is limited publicly available data on the specific biological activity or signaling pathway involvement of this compound itself. Its primary role in a pharmaceutical context is as a synthetic intermediate or an analytical tool. The biological effects of final drug molecules synthesized using PhTFE would be specific to those molecules. The related compound, 2,2,2-trifluoroethanol, has been noted to competitively inhibit alcohol dehydrogenase.[8]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is a combustible liquid and should be stored away from heat and open flames in a cool, dry place.[2]

Conclusion

This compound is a valuable and versatile chiral compound with significant potential in both academic research and industrial drug development. Its utility as a chiral solvating agent for rapid and accurate determination of enantiomeric excess by NMR is a key advantage. Furthermore, its role as a chiral building block provides a pathway to novel, fluorinated pharmaceutical intermediates. The synthetic protocols and data presented in this guide are intended to empower researchers to effectively utilize this important molecule in their work. Further research into the direct biological effects of PhTFE and its derivatives may unveil new therapeutic possibilities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Phenyl-2,2,2-trifluoroethanol (PhTFE) is a chiral fluorinated alcohol that has garnered significant interest in various scientific disciplines. Its unique combination of a phenyl ring, a hydroxyl group, and a trifluoromethyl group imparts distinct physicochemical properties, making it a valuable tool in organic synthesis, stereoselective catalysis, and biophysical chemistry. The trifluoromethyl group, in particular, is a key pharmacophore in modern drug design, enhancing metabolic stability and lipophilicity.[1][2] This document provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of PhTFE, with a focus on its utility for researchers in drug development and chemical synthesis.

Molecular Structure and Identification

This compound is a derivative of ethanol where one hydrogen on C1 is replaced by a phenyl group and the three hydrogens on C2 are replaced by fluorine atoms. The carbon atom bearing the hydroxyl group is a stereogenic center, meaning PhTFE exists as a pair of enantiomers, (R)- and (S)-PhTFE, as well as a racemic mixture.

The fundamental structural and identifying information is summarized below.

| Identifier | Value | Reference |

| Molecular Formula | C₈H₇F₃O | [3] |

| Molecular Weight | 176.14 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| CAS Registry Number | 340-05-6 (racemate) | [5][6] |

| 10531-50-7 ((R)-enantiomer) | [7] | |

| 340-06-7 ((S)-enantiomer) | [4] | |

| InChI Key | VNOMEAQPOMDWSR-UHFFFAOYSA-N (racemate) | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(F)(F)F)O | [4] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of PhTFE are crucial for its application and analysis. The electron-withdrawing trifluoromethyl group significantly influences the acidity of the hydroxyl proton.

Physicochemical Data

The key physicochemical properties of racemic this compound are presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to brown liquid | [5] |

| Melting Point | 74.3-75.2 °C | [5] |

| Boiling Point | 64-65 °C @ 5 mm Hg | [5][6] |

| Density | 1.297 g/mL at 20 °C | [5] |

| Flash Point | 84 °C (184 °F) | [5] |

| pKa | 11.91 ± 0.10 (Predicted) | [5] |

| Refractive Index (n20/D) | 1.462 | [5] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation of PhTFE.[8][9] Below is a summary of expected spectral data.

| Spectroscopy | Data Interpretation |

| ¹H NMR (CDCl₃) | Signals expected for aromatic protons (multiplet, ~7.4 ppm), the methine proton (quartet, ~5.0 ppm), and the hydroxyl proton (singlet, variable shift). |

| ¹³C NMR | Signals for the phenyl carbons, the trifluoromethyl carbon (quartet due to C-F coupling), and the methine carbon. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| Infrared (IR) | Characteristic peaks for O-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 176. Key fragments would arise from the loss of CF₃ or cleavage of the C-C bond. |

Synthesis and Experimental Protocols

PhTFE can be synthesized through several routes. A common and direct method is the nucleophilic addition of a trifluoromethyl nucleophile to benzaldehyde.

General Synthesis Workflow

The synthesis typically involves the reaction of benzaldehyde with a trifluoromethylating agent, followed by workup and purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Trifluoromethylation of Benzaldehyde

This protocol describes a representative synthesis using the Ruppert-Prakash reagent (TMSCF₃).

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Addition of Reagents: Add benzaldehyde to the stirred THF. Subsequently, add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) dropwise.

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1M hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

The unique properties of PhTFE make it a versatile molecule in several areas of chemical and pharmaceutical research.

Caption: Key application areas of this compound.

Chiral Solvating Agent

Enantiomerically pure (R)- or (S)-PhTFE is used as a chiral solvating agent (CSA) in NMR spectroscopy. It can form transient diastereomeric complexes with chiral analytes, leading to distinguishable NMR signals for the different enantiomers, which allows for the determination of enantiomeric excess.[10]

Peptide and Protein Chemistry

The parent solvent, 2,2,2-trifluoroethanol (TFE), is well-known for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins.[11][12] This effect is attributed to TFE's ability to weaken competing water-peptide hydrogen bonds and create a lower dielectric environment, which favors the formation of intra-peptide hydrogen bonds.[11] PhTFE shares these properties and is used in biophysical studies to understand protein folding and stability.

Organic Synthesis

PhTFE and its derivatives serve as valuable building blocks for synthesizing more complex fluorinated molecules. Its parent alcohol, TFE, is also employed as a solvent that can promote certain reaction types, such as nucleophilic substitution and etherification, by stabilizing cationic intermediates.[13][14]

Mechanism of Action: Solvent-Mediated Peptide Stabilization

In drug development, understanding the conformation of peptide-based therapeutics is critical. PhTFE, much like TFE, acts as a cosolvent that modulates peptide structure. Its mechanism is not one of direct signaling but of altering the solvent environment.

The diagram below illustrates the proposed mechanism by which a TFE/water mixture stabilizes a peptide's helical structure.

Caption: Mechanism of peptide secondary structure stabilization by trifluoroethanol.

The process can be described as follows:

-

Preferential Solvation: TFE or PhTFE molecules preferentially aggregate around the peptide backbone.[11]

-

Water Displacement: This "coating" of fluorinated alcohol displaces water molecules from the peptide's immediate vicinity.

-

Environmental Change: The displacement of water (a high dielectric solvent) creates a local environment with a lower dielectric constant.

-

Hydrogen Bond Strengthening: The lower dielectric constant strengthens electrostatic interactions, favoring the formation of stable, internal hydrogen bonds between the peptide's own carbonyl and amide groups, which are the basis of secondary structures like α-helices.[11]

By promoting stable, native-like conformations, PhTFE serves as an invaluable tool for researchers studying peptide structure-activity relationships, which is a cornerstone of rational drug design.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 340-05-6 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound(340-04-5) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 1-Phenyl-2,2,2-trifluoroethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the chiral fluoroalcohol, 1-phenyl-2,2,2-trifluoroethanol. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.4 | m | - | Aromatic protons |

| ~5.0 | q | ~7.0 | CH |

| ~2.5 | d | ~4.0 | OH |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| 124 (q, J ≈ 282 Hz) | CF₃ |

| 73 (q, J ≈ 32 Hz) | CH |

Solvent: CDCl₃, Frequency: 100 MHz

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -74 | d | ~7.0 | CF₃ |

Solvent: CDCl₃, Reference: CCl₃F

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (H-bonded) |

| ~3040 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1495, 1455 | Medium | Aromatic C=C stretch |

| ~1160, 1120 | Strong | C-F stretch |

| ~1070 | Strong | C-O stretch |

Sample Preparation: Thin film

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 176 | 25 | [M]⁺ |

| 159 | 5 | [M-OH]⁺ |

| 107 | 100 | [M-CF₃]⁺ |

| 79 | 30 | [C₆H₇]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR. For quantitative analysis, a relaxation delay of at least five times the longest T1 relaxation time should be used. The spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F. For ¹⁹F NMR, an external reference such as CCl₃F is commonly used.[1]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

For liquid samples like this compound, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][3] A background spectrum of the clean, empty ATR crystal is recorded first.[3] The sample is then applied, ensuring good contact with the crystal surface. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[2] After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane or hexane. The analysis is performed on a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-polysiloxane phase).[5] The inlet temperature is typically set to 250-300°C.[5][6] The oven temperature program starts at a lower temperature (e.g., 50°C) and is ramped up to a higher temperature (e.g., 280-300°C) to ensure separation of the analyte from any impurities.[5][6] Helium is commonly used as the carrier gas.[5] The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[5] Mass spectra are recorded over a mass-to-charge ratio (m/z) range of approximately 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Conformational Landscape of 1-Phenyl-2,2,2-trifluoroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of 1-Phenyl-2,2,2-trifluoroethanol (PhTFE), a chiral fluoroalcohol of interest in medicinal chemistry and materials science. Understanding the three-dimensional structure of PhTFE is crucial for elucidating its interactions with biological targets and for the rational design of new molecules. This document summarizes key findings from rotational spectroscopy and computational studies, presenting quantitative data, detailed experimental and computational protocols, and visualizations of the conformational dynamics.

Core Findings: Conformational Isomers of PhTFE

Computational studies have identified three potential energy minima for this compound, designated as conformers I, II, and III, which are primarily distinguished by the dihedral angle of the C-C-O-H bond. However, after the inclusion of zero-point energy (ZPE) corrections, only two of these conformers, I and II, are considered stable.[1][2] Conformer III is predicted to be unstable as its ZPE level is higher than the transition state for its conformational conversion.[3]

The most stable conformer of the isolated PhTFE monomer is the gauche form (Conformer I).[1] Experimental studies using chirped pulse Fourier-transform microwave (CP-FTMW) spectroscopy have exclusively observed this gauche conformer in a jet expansion.[1][4] The trans conformer (Conformer II), which is the second most stable, is not experimentally observed for the isolated molecule because the barrier for conformational conversion is too low to trap it.[1]

Interestingly, the conformational landscape of PhTFE is highly sensitive to intermolecular interactions. The presence of a single water molecule is sufficient to stabilize the trans conformer, allowing for its experimental observation in a PhTFE-water complex.[2][4] This highlights the significant role of the environment in determining the preferred molecular shape.

Quantitative Conformational Data

The following table summarizes the key energetic and structural parameters for the stable conformers of this compound based on computational and experimental data.

| Conformer | Description | Dihedral Angle (τ C-C-O-H) | Relative Energy (kJ mol⁻¹) | Experimental Observation (Monomer) |

| I | gauche | ~57° | 0.00 (Global Minimum) | Yes |

| II | trans | ~169° | ~4 | No |

Note: Relative energies are based on theoretical calculations. The dihedral angles are approximate values from computational models.[3]

Experimental and Computational Methodologies

Experimental Protocol: Chirped Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy

The primary experimental technique used to elucidate the conformational preferences of PhTFE is chirped pulse Fourier-transform microwave (CP-FTMW) spectroscopy. This high-resolution spectroscopic method allows for the precise determination of rotational constants, from which the molecular geometry can be accurately derived.

A typical experimental setup involves the following steps:

-

Sample Introduction: A sample of PhTFE, often with a carrier gas like helium or neon, is introduced into a high-vacuum chamber through a pulsed nozzle. This process generates a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures (typically a few Kelvin).

-

Microwave Excitation: A short, high-power microwave pulse that sweeps a range of frequencies (a "chirp") is broadcast into the chamber. This pulse excites the molecules into higher rotational energy levels.

-

Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. The resulting spectrum shows sharp absorption lines corresponding to the rotational transitions of the molecule.

-

Data Analysis: By analyzing the frequencies of the rotational transitions, the rotational constants (A, B, and C) of the molecule can be determined with high precision. These constants are directly related to the moments of inertia and thus provide detailed information about the molecule's three-dimensional structure. Isotopic substitution studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C for ¹²C), are often performed to further refine the molecular structure.[1]

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry plays a pivotal role in identifying potential conformers, predicting their relative stabilities, and interpreting experimental spectra.

-

Conformational Search: An initial exploration of the potential energy surface is performed to locate all possible low-energy conformers. A common tool for this is the Conformer–Rotamer Ensemble Sampling Tool (CREST).[5]

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a high level of theory. A widely used method is Density Functional Theory (DFT) with dispersion corrections, such as B3LYP-D3(BJ), and a triple-zeta basis set like def2-TZVP.[1][5] Harmonic frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate the zero-point energies.

-

High-Level Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using more sophisticated and computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[1]

-

Analysis of Intermolecular Interactions: To understand the forces governing the conformational preferences, especially in complexes, various analytical techniques are employed. These include the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interactions (NCI) analysis, and Symmetry-Adapted Perturbation Theory (SAPT).[5] These methods provide insights into the nature and strength of hydrogen bonds and dispersion forces.[5]

Visualizing Conformational Dynamics

The following diagrams illustrate the key conformational relationships of this compound.

Caption: Conformational equilibrium of isolated PhTFE.

Caption: Workflow for conformational analysis of PhTFE.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational adaptation and large amplitude motions of this compound with two water molecules: a rotational spectroscopic and ab initio investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-Phenyl-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2,2,2-trifluoroethanol (PhTFE), often referred to as a "Pirkle-type alcohol," is a chiral fluorinated alcohol of significant interest in stereochemistry, asymmetric synthesis, and pharmaceutical development. Its unique electronic and steric properties, stemming from the trifluoromethyl group and the phenyl ring attached to the stereocenter, make it a valuable tool for chiral recognition and a versatile building block for complex chiral molecules. This technical guide provides a comprehensive overview of the stereochemical aspects of PhTFE, including its synthesis, resolution, chiroptical properties, and applications in drug discovery and development.

The presence of a stereogenic center at the carbinol carbon means that PhTFE exists as a pair of enantiomers, the (R)- and (S)-forms. The distinct spatial arrangement of the substituents around this chiral center gives rise to their differential interaction with other chiral entities, a principle that is fundamental to its applications.

Physicochemical and Stereochemical Properties

The enantiomers of this compound possess identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

| Property | (R)-1-Phenyl-2,2,2-trifluoroethanol | (S)-1-Phenyl-2,2,2-trifluoroethanol | Racemic this compound |

| Molecular Formula | C₈H₇F₃O | C₈H₇F₃O | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol | 176.14 g/mol | 176.14 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Density | ~1.297 g/mL at 20 °C | ~1.297 g/mL at 20 °C | 1.297 g/mL at 20 °C |

| Boiling Point | 64-65 °C at 5 mmHg | 64-65 °C at 5 mmHg | 64-65 °C at 5 mmHg |

| CAS Number | 10531-50-7 | 340-06-7 | 340-05-6 |

| Specific Optical Rotation ([α]D) | Negative (-) | Positive (+) | 0° |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of the enantiomers of this compound.

| Spectroscopy | (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.35 (m, 5H, Ar-H), 5.05 (q, J = 6.8 Hz, 1H, CH), 2.80 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.0 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 124.2 (q, J = 282 Hz, CF₃), 73.5 (q, J = 32 Hz, CH) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -78.5 (d, J = 6.8 Hz) |

| IR (neat) | ν (cm⁻¹): 3400 (br, O-H), 3070, 2980, 1270, 1160, 1120, 1070, 760, 700 |

| Mass Spectrometry (EI) | m/z (%): 176 (M⁺, 25), 107 (100), 79 (50), 77 (40) |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure or enriched this compound is paramount for its applications in asymmetric synthesis and drug development. This can be achieved through either direct enantioselective synthesis or resolution of the racemic mixture.

Enantioselective Synthesis: Asymmetric Transfer Hydrogenation

A highly effective method for the synthesis of enantioenriched PhTFE is the asymmetric transfer hydrogenation of its corresponding ketone, 2,2,2-trifluoroacetophenone.

Caption: Asymmetric Transfer Hydrogenation Workflow

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone

-

Catalyst Preparation: In a glovebox, dissolve the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in an appropriate degassed solvent (e.g., dichloromethane).

-

Reaction Setup: To a solution of 2,2,2-trifluoroacetophenone in a formic acid/triethylamine azeotropic mixture (5:2), add the catalyst solution under an inert atmosphere.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 12-24 hours) until complete conversion is observed by TLC or GC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Enantiomeric Excess (e.e.) Determination: Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

Resolution of Racemic this compound

Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic alcohol.

Caption: Enzymatic Kinetic Resolution Workflow

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Dissolve racemic this compound in an anhydrous organic solvent (e.g., toluene or hexane).

-

Addition of Reagents: Add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435).

-

Reaction Conditions: Stir the mixture at a specific temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Enzyme Removal: Filter off the immobilized enzyme.

-

Separation: Separate the resulting acylated enantiomer from the unreacted alcohol enantiomer by column chromatography.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol to obtain the other enantiomer.

Chiral Analysis by HPLC and SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs) are the most common and reliable methods for determining the enantiomeric purity of this compound.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection |

| HPLC | Chiralcel OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10) | 1.0 mL/min | UV at 220 nm |

| HPLC | Chiralpak AD-H (Amylose derivative) | n-Hexane/Isopropanol (95:5) | 0.8 mL/min | UV at 220 nm |

| SFC | Chiralpak IC (Cellulose derivative) | CO₂/Methanol (85:15) | 3.0 mL/min | UV at 220 nm |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase or a compatible solvent.

-

Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H), a pump capable of delivering a constant flow of the mobile phase, an injector, and a UV detector.

-

Analysis: Inject the sample onto the column and record the chromatogram.

-

Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Caption: Chiral Analysis Workflow

Applications in Drug Development and Asymmetric Synthesis

The unique properties of enantiopure this compound make it a valuable tool in the pharmaceutical industry.

Chiral Solvating Agent (Pirkle's Alcohol)

Enantiopure PhTFE is widely used as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric purity and absolute configuration of other chiral molecules, such as alcohols, amines, and carboxylic acids. In the presence of a single enantiomer of PhTFE, the enantiomers of the analyte form transient diastereomeric solvates, which exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.

Chiral Building Block in Pharmaceutical Synthesis

Conclusion

This compound is a fascinating and highly useful molecule in the realm of stereochemistry. Its straightforward enantioselective synthesis and resolution, coupled with its utility as a chiral solvating agent and a potential building block for pharmaceuticals, underscore its importance for researchers and professionals in drug development. A thorough understanding of its stereochemical properties and the analytical methods for its characterization is essential for its effective application in the synthesis of enantiomerically pure compounds. As the demand for chiral drugs continues to grow, the significance of versatile chiral building blocks like this compound is set to increase.

A Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Applications in Pharmaceutical Research

Introduction

1-Phenyl-2,2,2-trifluoroethanol is a chiral fluorinated alcohol that has garnered significant interest in the fields of organic synthesis and drug development. Its unique stereoelectronic properties, arising from the presence of a trifluoromethyl group and a phenyl ring attached to the stereogenic center, make it a valuable building block and chiral auxiliary. This technical guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk-scale needs. The compound is typically offered as a racemic mixture or as individual enantiomers, with purity levels generally exceeding 97%. Pricing varies depending on the supplier, quantity, and enantiomeric purity.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Matrix Scientific | This compound | 340-05-6 | Not Specified | 5g, 25g |

| ChemicalBook | This compound | 340-05-6 | 98%, 99%+ | KG scale |

| Oakwood Products, Inc. | This compound | Not Specified | 98% | 1g |

| Synquest Labs | This compound | 340-05-6 | Not Specified | Inquire |

| Proactive Molecular Research | 1-Phenyl-2.2.2-trifluoroethanol | 340-05-6 | 98% | 100g |

| CymitQuimica | This compound | 340-05-6 | 97% | 5g, 25g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃O | [1][2] |

| Molecular Weight | 176.14 g/mol | [1][2] |

| Melting Point | 74-75 °C | [1] |

| Boiling Point | 128 °C | [1] |

| Density | 1.293 g/mL | [1] |

| Appearance | Colorless to brown liquid | [3] |

| CAS Number | 340-05-6 | [4] |

Experimental Protocols

The synthesis of enantiomerically pure this compound is of significant interest. The most common and effective method involves the asymmetric reduction of its corresponding prochiral ketone, 2,2,2-trifluoroacetophenone.

Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of ketones to alcohols.[2][5][6][7][8][9] This protocol utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.

Experimental Protocol: Enantioselective Synthesis of (R)-1-Phenyl-2,2,2-trifluoroethanol

Materials:

-

2,2,2-Trifluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add a solution of 2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred solution.

-

After stirring for 15 minutes at 0 °C, add the borane-dimethyl sulfide complex (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the enantiomerically enriched (R)-1-Phenyl-2,2,2-trifluoroethanol.

Expected Outcome: This protocol typically yields the desired chiral alcohol with high enantiomeric excess (ee), often exceeding 95%.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation offers an alternative method for the enantioselective reduction of 2,2,2-trifluoroacetophenone.[10] This method typically employs a chiral ruthenium or rhodium catalyst and a hydrogen donor like isopropanol or formic acid.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

-

2,2,2-Trifluoroacetophenone

-

Chiral Ru-catalyst (e.g., (R,R)-TsDPEN-Ru)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 2,2,2-trifluoroacetophenone (1.0 eq) and the chiral Ru-catalyst (0.01 eq) in anhydrous DCM.

-

Add the formic acid/triethylamine azeotrope (2.0 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the enantiomerically enriched this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.

Chiral Solvating and Derivatizing Agent

Enantiomerically pure this compound can be used as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) for the determination of the enantiomeric excess of other chiral molecules using NMR spectroscopy.[6][7][11] The formation of diastereomeric complexes or derivatives leads to distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Chiral Building Block in Synthesis

Chiral this compound serves as a valuable building block for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The trifluoromethylated stereocenter can be incorporated into a target molecule to enhance its metabolic stability, binding affinity, or other pharmacokinetic and pharmacodynamic properties. While direct incorporation into an FDA-approved drug is not explicitly detailed in the readily available literature, its structural motif is of high interest in the design of novel therapeutic agents.

Conclusion

This compound is a readily accessible and versatile chiral compound with significant applications in synthetic organic chemistry and drug development. Its utility as a precursor for enantioselective synthesis and as a tool for chiral analysis makes it an important molecule for researchers in these fields. The detailed protocols provided in this guide offer a starting point for the synthesis and application of this valuable fluorinated alcohol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is expected to increase.

References

- 1. Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction [mdpi.com]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. [PDF] A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. publications.iupac.org [publications.iupac.org]

- 10. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Role of 1-Phenyl-2,2,2-trifluoroethanol in Asymmetric Synthesis: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2,2,2-trifluoroethanol (PTFE) is a chiral alcohol that has garnered interest in stereochemistry. While its application as a chiral solvating agent and in the study of molecular interactions is documented, its use as a traditional, recoverable chiral auxiliary in asymmetric synthesis is not widely reported in scientific literature.[1][2] This document provides a comprehensive overview of the potential applications of this compound as a chiral auxiliary, drawing upon established principles of asymmetric synthesis and the known properties of this molecule. The protocols and data presented herein are largely theoretical and intended to serve as a guide for researchers exploring novel chiral auxiliaries.

The structural characteristics of this compound, specifically the stereogenic center bearing a bulky phenyl group and an electron-withdrawing trifluoromethyl group, suggest its potential to induce facial selectivity in reactions at a prochiral center. The phenyl group can provide the necessary steric hindrance to direct the approach of a reagent, while the trifluoromethyl group can influence the electronic environment of the molecule.

Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and the auxiliary can ideally be recovered for reuse.

The general workflow for employing a chiral auxiliary is depicted below:

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Hypothetical Application in Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Attaching a chiral auxiliary to the dienophile can lead to a highly diastereoselective cycloaddition. In this hypothetical protocol, (R)-1-phenyl-2,2,2-trifluoroethanol is used to form a chiral acrylate ester, which then acts as the dienophile.

Protocol 1: Asymmetric Diels-Alder Reaction

Part A: Synthesis of the Chiral Acrylate Dienophile

-

To a solution of (R)-1-phenyl-2,2,2-trifluoroethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (R)-1-phenyl-2,2,2-trifluoroethyl acrylate.